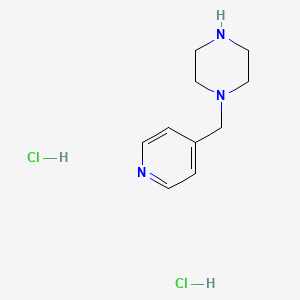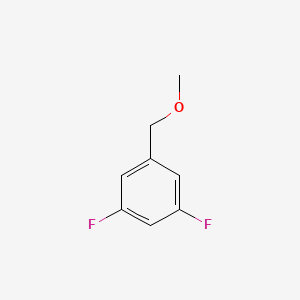
1,3-Difluor-5-(Methoxymethyl)benzol
Übersicht
Beschreibung
1,3-Difluoro-5-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Difluoro-5-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-5-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1,3-Difluor-5-(Methoxymethyl)benzol: ist eine wertvolle Verbindung in der organischen Synthese, da ihre Difluormethylgruppe als Baustein für komplexere Moleküle dienen kann. Sie ist besonders nützlich bei der Synthese verschiedener Fluoraromaten, die in Pharmazeutika und Agrochemikalien weit verbreitet sind . Die Anwesenheit der Methoxymethylgruppe bietet auch Möglichkeiten zur weiteren Funktionalisierung durch nukleophile Substitutionsreaktionen.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Zwischenprodukt bei der Entwicklung neuer Medikamente. Seine Einarbeitung in Moleküle kann ihre metabolische Stabilität verbessern und ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, verstärken. So kann es beispielsweise bei der Synthese von fluorierten Medikamenten wie Fluconazol verwendet werden, einem Antimykotikum .
Materialwissenschaften
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Herstellung fortschrittlicher Materialien, darunter Flüssigkristallmaterialien. Diese Materialien sind entscheidend für Displaytechnologien, und die fluorierten Ringe in der Verbindung können zur Leistung der Flüssigkristalle beitragen, indem sie ihre elektronischen Eigenschaften beeinflussen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen spektroskopischen Methoden verwendet werden, darunter NMR, HPLC, LC-MS und UPLC. Diese Techniken sind für die qualitative und quantitative Analyse komplexer Gemische unerlässlich .
Umweltwissenschaften
Diese Verbindung könnte auch Anwendungen in den Umweltwissenschaften finden, insbesondere im Bereich der Fluorierten Schadstoffe. Ihre Stabilität und ihre charakteristische fluorierte Struktur machen sie zu einer geeigneten Modellverbindung für die Untersuchung des Umweltverhaltens und -transports ähnlicher organischer Schadstoffe .
Biochemie
In der Biochemie werden fluorierte Verbindungen wie This compound verwendet, um Enzym-Interaktionen und -mechanismen zu untersuchen. Die Einführung von Fluoratomen kann Aufschluss über die Enzym-Substrat-Spezifität und die Rolle von Wasserstoffbrückenbindungen bei enzymatischen Reaktionen geben .
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of pharmaceutical and pesticide intermediates , suggesting that its targets could be varied depending on the specific derivative synthesized.
Mode of Action
It’s worth noting that difluorobenzenes are often used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 1,3-Difluoro-5-(methoxymethyl)benzene may interact with its targets through the formation of new carbon-carbon bonds.
Biochemical Pathways
Given its potential use in the synthesis of pharmaceutical and pesticide intermediates , it’s likely that the compound could affect a wide range of biochemical pathways depending on the specific derivative synthesized.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
As a potential intermediate in the synthesis of pharmaceuticals and pesticides , its effects would likely depend on the specific derivative synthesized and its intended target.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Difluoro-5-(methoxymethyl)benzene. For instance, its stability under normal temperatures and pressures suggests that it may be less effective or stable under extreme conditions. Additionally, its insolubility in water could affect its distribution and bioavailability in aqueous environments.
Eigenschaften
IUPAC Name |
1,3-difluoro-5-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFHABDFGKVJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666682 | |
| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228122-40-5 | |
| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

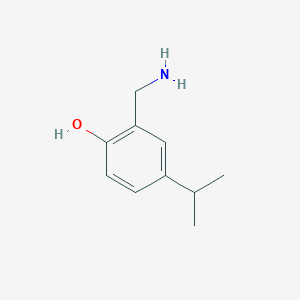
![N-cyclobutyl-3-methyl-1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1501103.png)
![Phenol, 4-[(3-methylcyclopentyl)oxy]-](/img/structure/B1501105.png)

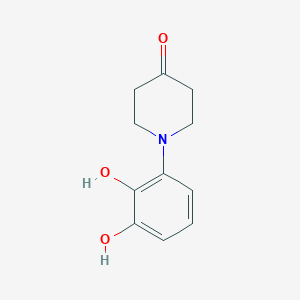
![1,2-Benzenediol, 4-[2-(2-pyrrolidinyl)ethyl]-(9CI)](/img/structure/B1501110.png)


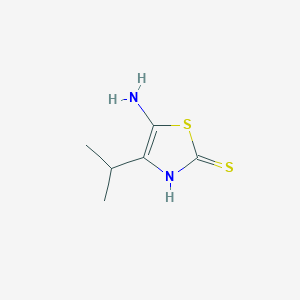
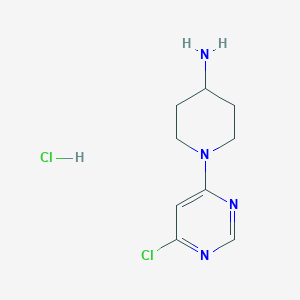
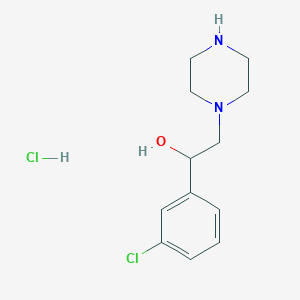
![4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501124.png)

